molecular formula C26H22N4O2 B2578883 N-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide CAS No. 1251624-95-9

N-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide

Cat. No.: B2578883
CAS No.: 1251624-95-9
M. Wt: 422.488
InChI Key: CTWUUGRCOFPOLM-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide is a useful research compound. Its molecular formula is C26H22N4O2 and its molecular weight is 422.488. The purity is usually 95%.
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Scientific Research Applications

Biological Activity and Synthetic Approaches

Sulfonamide-Based Hybrid Compounds

Sulfonamides constitute a significant class of drugs, exhibiting a wide range of pharmacological activities including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain properties. These compounds often feature a sulfonamide group (R-SO2NHR') attached to various organic scaffolds such as coumarin, isoxazole, tetrazole, pyrazole, pyrrole, and quinazoline, among others, resulting in a vast array of sulfonamide hybrids. Recent advancements in the design and development of these hybrids, particularly those incorporating quinazoline, have been highlighted in scientific reports, focusing on their synthesis and biological activities (Ghomashi et al., 2022).

Tetrahydroisoquinolines Synthesis

The synthesis of tetrahydroisoquinolines, which share structural similarities with the compound , has been explored through various synthetic methodologies, including the Friedel-Crafts cyclization promoted by iron(III) chloride hexahydrate. These synthetic approaches are crucial for the development of potential drug analogs that could exhibit activities against cancer, hepatitis C, CNS disorders, and psychosis (Bunce et al., 2012).

Catalytic and Synthetic Utility

CO2 Reduction Catalysis

The catalytic application of complexes involving sulfonamide and related structures in the electrochemical reduction of CO2 has been investigated. These studies reveal the potential of such compounds in catalyzing CO2 reduction, highlighting their significance in addressing environmental concerns and their application in sustainable chemistry (Nganga et al., 2017).

Photooxidation and Sensitized Reactions

Sulfonamide derivatives have been utilized in the photooxidation of organic substrates, demonstrating their role in sensitized reactions that lead to the efficient conversion of substrates to oxidized products. These reactions are crucial for the synthesis of sulfoxides and sulfones, which have applications in various chemical processes (Che et al., 2005).

Antimicrobial and Anticancer Applications

The synthesis and biological evaluation of novel heterocyclic compounds containing a sulfonamido moiety have shown promising results as antibacterial agents. Such research underscores the potential of sulfonamide hybrids in the development of new antimicrobial treatments (Azab et al., 2013).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3,5-dimethylphenylamine with ethyl acetoacetate to form 3-(3,5-dimethylphenyl)-1-methyl-5-oxo-2-pyrrolidinecarboxylic acid ethyl ester. This intermediate is then reacted with 2-amino-4-sulfamoylbenzoic acid to form the final product, N-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide.", "Starting Materials": [ "3,5-dimethylphenylamine", "ethyl acetoacetate", "2-amino-4-sulfamoylbenzoic acid" ], "Reaction": [ "Step 1: 3,5-dimethylphenylamine is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-(3,5-dimethylphenyl)-1-methyl-5-oxo-2-pyrrolidinecarboxylic acid ethyl ester.", "Step 2: The intermediate from step 1 is then reacted with 2-amino-4-sulfamoylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine to form the final product, N-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide." ] }

CAS No.

1251624-95-9

Molecular Formula

C26H22N4O2

Molecular Weight

422.488

IUPAC Name

2-(4-methylphenyl)-3-oxo-N-(2-phenylethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C26H22N4O2/c1-17-7-10-20(11-8-17)30-26(32)22-16-28-23-12-9-19(15-21(23)24(22)29-30)25(31)27-14-13-18-5-3-2-4-6-18/h2-12,15-16,29H,13-14H2,1H3,(H,27,31)

InChI Key

CTWUUGRCOFPOLM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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